molecular formula C23H22N2O2 B2736915 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide CAS No. 941991-06-6

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Cat. No.: B2736915
CAS No.: 941991-06-6
M. Wt: 358.441
InChI Key: AVSOZGJNDGMHSY-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline ring system fused with a naphthamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves a multi-step process:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation, using a suitable alkyl halide in the presence of a base such as potassium carbonate.

    Formation of the Naphthamide Moiety: The naphthamide moiety is synthesized through the reaction of 2-naphthoic acid with an amine, followed by coupling with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of medicinal applications, it may interact with cellular receptors, leading to the activation or inhibition of signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: Similar in structure but contains a phenylmethanesulfonamide group instead of a naphthamide moiety.

    N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)methanesulfonamide: Contains a tetrafluoromethylphenyl group, offering different chemical properties.

Uniqueness

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is unique due to its specific combination of a quinoline ring and a naphthamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-13-25-21-11-10-20(15-18(21)9-12-22(25)26)24-23(27)19-8-7-16-5-3-4-6-17(16)14-19/h3-8,10-11,14-15H,2,9,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSOZGJNDGMHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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